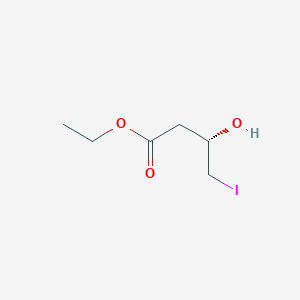
(S)-Ethyl 3-hydroxy-4-iodobutanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-Ethyl 3-hydroxy-4-iodobutanoate is an organic compound with the molecular formula C6H11IO3 and a molecular weight of 258.05 g/mol It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image
準備方法
The synthesis of (S)-Ethyl 3-hydroxy-4-iodobutanoate typically involves the esterification of (S)-3-hydroxy-4-iodobutanoic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to drive the reaction to completion . Industrial production methods may involve similar steps but on a larger scale, with additional purification processes to ensure the compound’s purity.
化学反応の分析
(S)-Ethyl 3-hydroxy-4-iodobutanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form alcohols or alkanes.
Substitution: The iodine atom in the molecule can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
(S)-Ethyl 3-hydroxy-4-iodobutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (S)-Ethyl 3-hydroxy-4-iodobutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into specific active sites, influencing biochemical pathways and reactions. The exact pathways and targets depend on the specific application and context of its use .
類似化合物との比較
(S)-Ethyl 3-hydroxy-4-iodobutanoate can be compared with other similar compounds, such as:
®-Ethyl 3-hydroxy-4-iodobutanoate: The enantiomer of the compound, which has a different three-dimensional arrangement.
Ethyl 3-hydroxybutanoate: A similar compound without the iodine atom.
生物活性
(S)-Ethyl 3-hydroxy-4-iodobutanoate is a compound of significant interest in medicinal chemistry and drug development due to its unique structural properties and potential biological activities. This article explores its biological activity, synthesis, and relevant studies, providing a comprehensive overview of current knowledge.
Chemical Structure and Properties
This compound is characterized by the following molecular formula: C6H10I O3. The presence of the iodine atom and the hydroxyl group enhances its reactivity and potential interactions with biological targets.
Synthesis
The synthesis of this compound has been documented using various methodologies. A notable approach involves the reaction of butanoate with sodium iodide in acetone, yielding the compound in high purity and yield (85%) .
Enzyme Interactions
This compound has been shown to interact with various enzymes, influencing their activity. The compound's structure allows it to act as a substrate or inhibitor in enzymatic reactions, which is crucial for its role in drug development .
Case Studies
- Antitumor Activity : Research indicates that derivatives of this compound exhibit antitumor properties. In vitro studies have demonstrated that these compounds can inhibit cancer cell proliferation by inducing apoptosis through caspase activation .
- Antimicrobial Properties : A study highlighted the antimicrobial activity of this compound against various bacterial strains. The compound showed significant inhibition zones in agar diffusion tests, suggesting its potential as an antimicrobial agent .
- Neuroprotective Effects : Preliminary investigations into the neuroprotective effects of this compound have revealed promising results. In models of oxidative stress, the compound demonstrated the ability to reduce neuronal cell death, indicating its potential utility in treating neurodegenerative diseases .
Research Findings
The biological activity of this compound is believed to stem from its ability to modulate enzyme activity and influence cellular pathways. Its iodinated structure may facilitate interactions with nucleophilic sites on proteins, leading to alterations in enzyme kinetics and metabolic pathways.
特性
IUPAC Name |
ethyl (3S)-3-hydroxy-4-iodobutanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11IO3/c1-2-10-6(9)3-5(8)4-7/h5,8H,2-4H2,1H3/t5-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMWBHOKQXGBYJN-YFKPBYRVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(CI)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C[C@@H](CI)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11IO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













